Benzalpinacolone

Vue d'ensemble

Description

Benzalpinacolone is an organic compound known for its unique structure and reactivity. It is a derivative of pinacolone, featuring a phenyl group attached to the carbonyl carbon. This compound is of significant interest in organic chemistry due to its applications in various synthetic processes and its role as an intermediate in the production of other chemical compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzalpinacolone can be synthesized through the reaction of benzaldehyde with pinacolone in the presence of aqueous-alcoholic alkalies. The procedure involves mixing pinacolone, benzaldehyde, alcohol, water, and sodium hydroxide, followed by vigorous agitation for about 32 hours. The reaction mixture is then extracted with benzene, washed, and distilled under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous stirring and precise temperature control to facilitate the reaction and subsequent purification steps.

Analyse Des Réactions Chimiques

Synthetic Routes to Benzopinacolone

Benzopinacolone is classically prepared through a two-step process :

Step 1: Photoreduction of Benzophenone to Benzopinacol

-

Reactants : Benzophenone, 2-propanol, acetic acid.

-

Mechanism : Radical coupling via triplet-state benzophenone abstracts hydrogen from 2-propanol, forming benzopinacol .

Step 2: Acid-Catalyzed Pinacol Rearrangement

-

Reactants : Benzopinacol, glacial acetic acid, iodine (catalyst).

-

Mechanism :

Pinacol Rearrangement

-

Critical Steps :

Scheme 1 :

Unusual Acylation Reactivity

Benzopinacolone reacts with 4-phenylthiosemicarbazide via an atypical acyl transfer:

-

Mechanism :

-

Significance : Demonstrates benzopinacolone’s ability to act as an acylating agent under mild conditions .

Table 2: FT-IR Data for Benzopinacolone

| Absorption (cm) | Assignment | Source |

|---|---|---|

| 1670–1700 | C=O stretch (ketone) | |

| 1581 | Aromatic C=C | |

| 1320 | C–H bend (aromatic) |

Table 3: 1^11H NMR Data (CDCl3_33)

| δ (ppm) | Assignment | Source |

|---|---|---|

| 7.2–7.8 | Aromatic protons (10H) | |

| 2.1 | CH (singlet) |

Applications De Recherche Scientifique

Synthesis of Benzalpinacolone

The synthesis of this compound typically involves the photoreduction of benzophenone, followed by a pinacol rearrangement. Recent studies have highlighted innovative methodologies for synthesizing this compound derivatives:

- One-Pot Synthesis : A notable approach involves a one-pot synthesis from acetophenones using zinc and tert-butyl chloride. This method simplifies the traditional two-step process into a more efficient reaction yielding moderate to high purity products (20-72% yield) .

- Photochemical Methods : The photochemical reduction of benzophenone in the presence of isopropanol has been demonstrated to yield this compound effectively. This method emphasizes sustainability and simplicity in laboratory settings .

Applications in Polymer Science

This compound and its derivatives are valuable in polymer synthesis:

- Radical Initiators : this compound acts as a radical initiator in polymerization processes. Its incorporation into polyarylates enhances solubility in organic solvents and improves thermal stability .

- Polymer Functionalization : The unique structure of this compound allows for functionalization that can tailor the properties of polymers for specific applications, including coatings and adhesives.

Medicinal Chemistry

Research has explored the potential medicinal applications of this compound:

- Antineoplastic Properties : Studies indicate that derivatives of this compound exhibit antineoplastic activity, suggesting potential use in cancer therapy .

- Antimalarial Activity : Some compounds derived from this compound have shown promising antimalarial effects, highlighting its potential in developing new therapeutic agents .

Green Chemistry Initiatives

This compound's synthesis aligns with principles of green chemistry:

- Sustainable Practices : The development of synthetic routes that minimize waste and utilize benign reagents reflects a commitment to environmentally friendly practices. The one-pot synthesis method is particularly noted for its efficiency and reduced environmental impact .

- Innovative Reaction Mechanisms : Research has uncovered unique reaction pathways involving this compound, such as its behavior as an unusual acylating agent through addition-elimination mechanisms. This discovery opens avenues for exploring new synthetic strategies .

Mécanisme D'action

The mechanism of action of benzalpinacolone involves its reactivity as a carbonyl compound. It can form various intermediates, such as carbocations, which undergo rearrangements or substitutions. The molecular targets and pathways depend on the specific reactions it participates in, often involving nucleophilic attack on the carbonyl carbon or electrophilic addition to the phenyl ring .

Comparaison Avec Des Composés Similaires

Pinacolone: A precursor to benzalpinacolone, known for its role in the pinacol rearrangement.

Benzopinacolone: Another derivative of pinacolone, used in similar synthetic applications.

Acetophenone: Shares structural similarities and is used in related chemical reactions.

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of pinacolone with the stability and aromaticity of the phenyl group. This combination makes it a versatile intermediate in various synthetic processes, distinguishing it from other similar compounds .

Activité Biologique

Benzalpinacolone, a compound derived from the rearrangement of benzopinacol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound is structurally characterized as 1,2-diphenyl-2-hydroxyethanone. The synthesis typically involves an acid-catalyzed rearrangement of benzopinacol. The reaction can be summarized as follows:

- Starting Material : Benzopinacol

- Catalyst : Acid (e.g., glacial acetic acid)

- Reaction Conditions : Heating under reflux

- Product : β-Benzopinacolone

The synthesis yields a white crystalline solid with a melting point ranging from 182 °C to 184 °C, indicating a successful conversion process .

Biological Activities

This compound exhibits various biological activities, including:

- Antitumor Activity : Certain derivatives have shown significant inhibition against cancer cell lines, making them potential candidates for anticancer therapies.

- Antimicrobial Properties : Studies indicate that this compound and its derivatives possess antibacterial and antifungal activities.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antitumor | IC50 values vary | |

| Antimicrobial | Effective against various strains | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production |

Case Studies

-

Antitumor Activity :

A study demonstrated that this compound derivatives exhibited significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values in the low micromolar range. The mechanism of action was linked to the induction of apoptosis and disruption of the cell cycle . -

Antimicrobial Properties :

Research highlighted that this compound showed promising results against Staphylococcus aureus and Candida albicans. The compound's efficacy was attributed to its ability to disrupt microbial cell membranes . -

Anti-inflammatory Mechanism :

In vitro studies revealed that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). This suggests its potential application in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Acylating Agent : this compound acts as an acylating agent through a unique addition/elimination mechanism when reacting with nucleophiles like thiosemicarbazides, which may enhance its bioactivity .

- ROS Generation : Some studies suggest that this compound derivatives induce reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells, contributing to their cytotoxic effects .

Propriétés

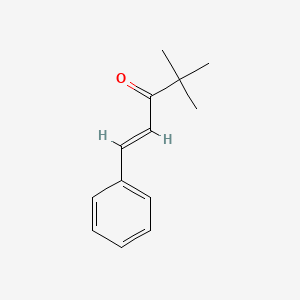

IUPAC Name |

(E)-4,4-dimethyl-1-phenylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFHIZDYJXYXOJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29569-91-3, 538-44-3 | |

| Record name | NSC311448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzalpinacolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-dimethyl-1-phenylpent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.